![molecular formula C12H10O2 B162187 Chimaphilin CAS No. 482-70-2](/img/structure/B162187.png)
Chimaphilin
Overview
Description
Chimaphilin is a characteristic phytochemical of the plant Chimaphila umbellata . This plant has been studied for almost two centuries now, with the first paper exploring the phytochemistry of the plant published in 1860 . The plant is home to many industrially and medicinally important phytochemicals, the majority of which belong to phenolics, sterols, and triterpenoids .
Synthesis Analysis
The compound Chimaphilin was first extracted from C. umbellata by distilling it with water . The quantity of Chimaphilin, already present in trace amounts in the plant, decreases from roots to fruits, with the latter not producing any of it .Molecular Structure Analysis
Chimaphilin has a molecular formula of C12H10O2 . Its average mass is 186.207 Da and its monoisotopic mass is 186.068085 Da .Chemical Reactions Analysis
Chimaphilin is a 1,4-naphthoquinone, a class of compounds that are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
Chimaphilin has a molecular formula of C12H10O2 . Its average mass is 186.207 Da and its monoisotopic mass is 186.068085 Da .Scientific Research Applications
Antitumor and Anticancer Properties
- Chimaphilin has demonstrated significant antitumor activities. It inhibits proliferation and induces apoptosis in multidrug-resistant osteosarcoma cell lines via the insulin-like growth factor-I receptor (IGF-IR) signaling pathway. It also enhances the sensitivity of drug-resistant cells to doxorubicin (Wang Daqian et al., 2015).
- In human breast cancer MCF-7 cells, chimaphilin induces apoptosis through a ROS-mediated mitochondrial pathway (Wei Ma et al., 2014).
Antifungal and Antioxidant Activities
- Chimaphilin exhibits antifungal properties, particularly against Saccharomyces cerevisiae, Malassezia globosa, and Malassezia restricta. It also displays antioxidant activity, suggesting a role in wound healing (Imelda J Galván et al., 2008).
Inhibition of Cancer Cell Invasion and Metastasis
- Chimaphilin inhibits the invasion and metastasis of human osteosarcoma cells. It suppresses the TGF-β1-induced epithelial-to-mesenchymal transition markers in these cells via multiple signaling pathways (F. Dong et al., 2018).
Pharmacokinetics and Traditional Medicine
- Studies on the pharmacokinetics of chimaphilin in traditional Chinese medicinal preparations, like Lu xian cao decoction, have been conducted to understand its absorption and distribution in the body (Yuanyuan Zhang et al., 2006).
Cellular and Molecular Pathways
- Chimaphilin impacts various cellular pathways, including cell wall biogenesis and transcription, highlighting its potential for broader therapeutic applications (R. P. Smith et al., 2008).
Bioactive Components Study
- Research on the chemical constituents of herbs containing chimaphilin, such as Pyrola calliatha, has expanded our understanding of its pharmacological properties and potential medicinal uses (Lei Liu et al., 2007).
Analgesic and Anti-Inflammatory Effects
- Chimaphilin has been isolated as an active principle with anti-inflammatory and analgesic properties from traditional medicinal herbs (T. Kosuge et al., 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,7-dimethylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACZIYTZCJVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197462 | |
Record name | Chimaphilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chimaphilin | |
CAS RN |
482-70-2 | |
Record name | Chimaphilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chimaphilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimaphilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chimaphilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHIMAPHILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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